1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene
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Overview
Description
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves several steps. One common method includes the reaction of 1,2-dimethoxybenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction conditions typically involve the use of reagents such as tetrabutylammonium iodide and boron trichloride . Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include various biochemical reactions that lead to the desired effects .
Comparison with Similar Compounds
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene: Similar structure but different substitution pattern.
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group.
1,2,3-Trimethoxybenzene: Contains three methoxy groups without fluorine atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
5-fluoro-1-(fluoromethoxy)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
HZYZHPHLOLOPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)OCF)OC |
Origin of Product |
United States |
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